2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits favorable RIPK1 kinase inhibition activity, with an IC50 value of 59.8 nM, indicating a high RIPK1 binding affinity . This compound efficiently blocks TNFα-induced necroptosis in both human and murine cells .
Biochemical Pathways
The compound inhibits the RIPK1/RIPK3/MLKL pathway , which is a key part of the necroptosis signaling pathway . By blocking this pathway, the compound can prevent the process of necroptosis, a form of programmed cell death .
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 min, respectively . The compound displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the efficient blocking of TNFα-induced necroptosis in cells . This can protect cells from programmed death and potentially alleviate symptoms of inflammatory diseases .
Biological Activity
The compound 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide , a pyrazolo[3,4-d]pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H29N5O
- Molecular Weight : 359.5 g/mol
- CAS Number : 1170139-20-4
Anticancer Properties
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the antiproliferative effects of several pyrazolo derivatives against the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives exhibited IC50 values ranging from 0.3 to 1.6 µM, indicating potent inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin, which had an IC50 of approximately 0.9 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Pyrazolo Derivative A | 0.4 | MCF-7 |
Pyrazolo Derivative B | 0.9 | MCF-7 |
Doxorubicin | 0.9 | MCF-7 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and disruption of the mitotic spindle formation, leading to apoptosis in cancer cells. For example, one study reported that certain pyrazolo derivatives inhibited tubulin polymerization with IC50 values significantly lower than traditional agents like colchicine .
Other Biological Activities
Beyond anticancer effects, compounds in this class have also been investigated for their potential as anti-inflammatory agents and for their activity against various pathogens.
Anti-inflammatory Effects
Research indicates that pyrazolo derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Preliminary data suggest moderate metabolic stability; however, further studies are required to assess toxicity profiles comprehensively.
Properties
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-8(2)11-9-6-16-19(14(3,4)5)12(9)13(21)18(17-11)7-10(15)20/h6,8H,7H2,1-5H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZDSJLZQJQBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.